2-Bromo-4-ethyl-5-nitropyridine
Overview
Description
“2-Bromo-5-nitropyridine” is a chemical compound with the molecular formula C5H3BrN2O2 . It is an off-white to light yellow crystal . It has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . It was also used in the synthesis of 2-pyridyl analogs .
Synthesis Analysis
The synthesis of “2-Bromo-5-nitropyridine” involves several steps. One method involves the Sonogashira reaction of 2-bromo-5-nitropyridine with terminal acetylenes . Another method involves the use of 2-amino-5-bromopyridine as a starting material .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-nitropyridine” consists of a pyridine ring substituted with a bromine atom and a nitro group . The exact positions of these substituents on the pyridine ring can vary, leading to different isomers.
Chemical Reactions Analysis
“2-Bromo-5-nitropyridine” has been used in various chemical reactions. For instance, it was used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling . It was also used in the synthesis of 2-pyridyl analogs .
Physical And Chemical Properties Analysis
“2-Bromo-5-nitropyridine” is an off-white to light yellow crystalline powder . It has a melting point of 139-141 °C and a boiling point of 145-147 °C/10 mmHg . It is insoluble in water .
Scientific Research Applications
Synthesis and Large-Scale Production
2-Bromo-4-ethyl-5-nitropyridine is used in the synthesis of various pyridine derivatives. Agosti et al. (2017) discuss the preparation of 5-Bromo-2-nitropyridine, a closely related compound, from its amine precursor via hydrogen peroxide oxidation on a large scale. This process highlights the challenges and safety concerns in large-scale production of such compounds, underscoring their significance in industrial applications (Agosti et al., 2017).
Alternative Synthesis Routes
Hertog et al. (2010) explored the synthesis of 2-amino-5-ethoxypyridine, starting from various precursors including 5-bromo-2-nitropyridine. This research demonstrates the flexibility and adaptability of nitropyridine derivatives in synthetic chemistry, providing insights into more efficient and feasible methods of preparation for related compounds (Hertog et al., 2010).
Structural and Spectroscopic Analysis
The crystal structure and vibrational spectra of 2-Bromo-4-nitropyridine N-oxide, another related compound, were studied by Hanuza et al. (2002). This research provides valuable information on the molecular structure and spectroscopic characteristics of bromo-nitropyridine derivatives, which can be applied to understand and develop compounds like 2-Bromo-4-ethyl-5-nitropyridine (Hanuza et al., 2002).
Reactivity and Solvent Influence
Hertog and Jouwersma (1953) investigated the reactivity of halogeno- and alkoxy-derivatives of nitropyridines towards ammonia in different solvents. Their findings on how solvent polarity affects substitution processes provide crucial insights into the chemical behavior of compounds like 2-Bromo-4-ethyl-5-nitropyridine (Hertog & Jouwersma, 1953).
Vibrational and Density Functional Studies
Sundaraganesan et al. (2005) conducted vibrational and density functional studies on 5-bromo-2-nitropyridine, offering detailed interpretations of infrared and Raman spectra. Such studies are crucial for understanding the physical and chemical properties of bromo-nitropyridine derivatives, which can be extrapolated to similar compounds like 2-Bromo-4-ethyl-5-nitropyridine (Sundaraganesan et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-4-ethyl-5-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-2-5-3-7(8)9-4-6(5)10(11)12/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVYXDXNMDQACF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653938 | |
Record name | 2-Bromo-4-ethyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-ethyl-5-nitropyridine | |
CAS RN |
929617-28-7 | |
Record name | 2-Bromo-4-ethyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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